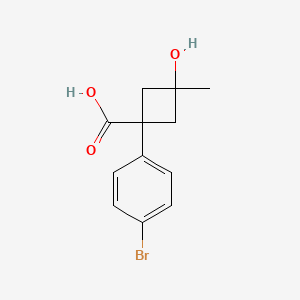

1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid

Description

1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a para-brominated phenyl ring and a 3-hydroxy-3-methyl substitution on the cyclobutane ring. The hydroxyl and methyl groups on the cyclobutane ring enhance hydrogen bonding capacity and steric bulk, influencing solubility and biological interactions.

Properties

Molecular Formula |

C12H13BrO3 |

|---|---|

Molecular Weight |

285.13 g/mol |

IUPAC Name |

1-(4-bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H13BrO3/c1-11(16)6-12(7-11,10(14)15)8-2-4-9(13)5-3-8/h2-5,16H,6-7H2,1H3,(H,14,15) |

InChI Key |

FRQIFCKFJHWKPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)(C2=CC=C(C=C2)Br)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Methoxy-N-methylbicyclo[1.1.0]butane-1-carboxamide

N-Methoxy-N-methylbicyclo[1.1.0]butane-1-carboxamide can be synthesized using a specific procedure:

- Dissolve 3-(methoxy(methyl)carbamoyl)cyclobutyl 4-methylbenzenesulfonate in dry THF.

- Cool the mixture to 0 °C and add a solution of potassium tert-butoxide.

- Stir the mixture vigorously to ensure a constant stirring.

Synthesis of 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid

To synthesize 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid from 3-methylenecyclobutanecarbonitrile, the following procedure can be used:

- Mix 3-methylenecyclobutanecarbonitrile with conc. aq. HCl (37% v/v).

- Stir the mixture at 95-100 °C for 9 hours.

- Cool the yellow solution to room temperature, which leads to precipitation.

- Dilute with water and extract with DCM (3 x 40 mL).

- The combined organic layers are washed with brine, dried over \$$Na2SO4\$$, filtered, and concentrated under reduced pressure to yield 3-chloro-3-methylcyclobutane-1-carboxylic acid.

Synthesis of methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate

The synthesis of methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate from methyl 3-chloro-3-(4-phenyl)cyclobutane-1-carboxylate can be achieved using the following steps:

- Dissolve methyl 3-chloro-3-(4-phenyl)cyclobutane-1-carboxylate in dry THF and cool to 0 °C.

- Add KHMDS drop-wise, which will turn the mixture yellow-orange.

- Stir at 0 °C for 30 minutes, and at room temperature for 1.5 hours, until the mixture becomes an orange suspension.

- Quench the reaction by addition of sat. aq. \$$NaHCO_3\$$.

- The aqueous layer is separated and extracted with \$$Et_2O\$$ (3 x 30 mL).

- The combined organic layers are washed with brine, dried over \$$Na2SO4\$$, filtered, and concentrated under vacuum.

- The resulting pale orange, crude oil is submitted to column chromatography (Biotage flash chromatographer, \$$SiO_2\$$; EtOAc in pentane, 0 to 40%) to provide methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the hydroxyl and carboxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate biological activities and pathways, leading to various effects.

Comparison with Similar Compounds

Research Findings and Data

Comparative Solubility and Stability

Biological Activity

1-(4-Bromophenyl)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid is a cyclobutane derivative notable for its unique structural features, including a bromophenyl group and a hydroxyl functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are influenced by its stereochemistry and the presence of substituents that enhance lipophilicity and receptor interactions.

- IUPAC Name : this compound

- Molecular Formula : C13H15BrO3

- Molecular Weight : 299.16 g/mol

- Structural Features : The compound features a cyclobutane ring, a hydroxyl group, and a brominated phenyl group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities. The following sections detail the specific biological activities associated with this compound.

Anticancer Activity

Studies have shown that cyclobutane derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound was evaluated for its activity against human tumor cell lines, indicating potential anticancer properties.

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | A549 (Lung) | TBD |

| Similar Cyclobutane Derivative | MCF-7 (Breast) | TBD |

Note: TBD indicates that specific IC50 values need to be determined through experimental studies.

Antimicrobial Activity

The presence of the bromine atom in the structure enhances the compound’s interaction with biological membranes, which may confer antimicrobial properties. Preliminary studies suggest that similar compounds exhibit activity against various bacterial strains, including Helicobacter pylori.

Case Studies and Research Findings

A Ph.D. thesis by Nielsen (2019) explored various cyclobutane derivatives, including those structurally related to this compound. The thesis highlighted the antiviral and anticancer potential of these derivatives through in vitro studies conducted at reputable institutions.

Notable Findings:

- Antiviral Activity : In vitro tests showed that certain cyclobutane derivatives inhibited viral replication in models of Zika virus infection.

- Cytotoxicity : The compound demonstrated selective cytotoxicity against tumor cells while sparing normal cells in preliminary assays.

The biological activity of this compound may involve:

- Receptor Interaction : The lipophilic nature of the bromophenyl group may facilitate binding to lipid membranes and receptors.

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Basic Research Questions

Structural Confirmation and Characterization Q: What analytical techniques are recommended to confirm the molecular structure and stereochemistry of this compound? A:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to resolve substituent positions on the cyclobutane ring and aromatic bromophenyl group. For stereochemical analysis, 2D NMR (e.g., NOESY) can elucidate spatial relationships between the hydroxyl and methyl groups .

- X-ray Crystallography: Resolve absolute configuration and confirm cyclobutane ring geometry. A recent study on a related bromophenyl-cyclobutane derivative utilized this method to validate chair-like ring conformations .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula and isotopic patterns (e.g., bromine’s characteristic M+2 peak) .

Synthetic Route Optimization Q: What strategies are effective for synthesizing this compound with high yield and purity? A:

- Key Steps:

Cyclobutane Ring Formation: Employ [2+2] photocycloaddition or strain-driven ring-closing metathesis for the cyclobutane core .

Bromophenyl Incorporation: Utilize Suzuki-Miyaura coupling with 4-bromophenylboronic acid under palladium catalysis .

Carboxylic Acid Functionalization: Hydrolysis of nitrile or ester intermediates under acidic/basic conditions .

- Yield Optimization: Screen reaction parameters (temperature, catalyst loading) and use HPLC to monitor intermediate purity .

Purity Assessment and Analytical Validation Q: How should researchers assess purity and detect impurities in this compound? A:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify main product and byproducts. Use C18 columns and acetonitrile/water gradients .

- Thermogravimetric Analysis (TGA): Evaluate thermal stability and residual solvents .

- Elemental Analysis: Confirm stoichiometry of carbon, hydrogen, and bromine .

Advanced Research Questions

Biological Activity Profiling Q: How can researchers design experiments to evaluate this compound’s pharmacological potential? A:

- In Vitro Assays:

- Target Binding: Use fluorescence polarization or surface plasmon resonance (SPR) to screen against kinases, GPCRs, or ion channels .

- Cytotoxicity: Test in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, comparing IC₅₀ values to controls .

- In Vivo Models: Administer in rodent studies (e.g., inflammation or tumor models) with dose-ranging pharmacokinetics (plasma half-life, bioavailability) .

Mechanistic Studies and Target Identification Q: What approaches are recommended to identify molecular targets and mechanisms of action? A:

- Proteomics: Combine affinity chromatography with mass spectrometry to isolate binding partners .

- CRISPR-Cas9 Screening: Identify gene knockouts that confer resistance/sensitivity to the compound .

- Metabolomics: Track metabolic pathway perturbations via LC-MS/MS in treated cells .

Structure-Activity Relationship (SAR) Exploration Q: How can structural modifications enhance biological activity or reduce toxicity? A:

- Substituent Variation: Synthesize analogs with halogen replacements (e.g., chlorine, fluorine) or methyl/hydroxyl group positional isomers .

- Computational Modeling: Use molecular docking (AutoDock Vina) and dynamics simulations to predict binding affinities to targets like cyclooxygenase-2 (COX-2) .

- Toxicity Screening: Compare hepatotoxicity in primary human hepatocytes via ATP-based viability assays .

Analytical Method Development Q: How can researchers improve sensitivity and specificity in quantifying this compound? A:

- LC-MS/MS: Develop a validated method using deuterated internal standards for trace-level detection in biological matrices .

- Chiral Separation: Employ chiral HPLC columns (e.g., Chiralpak IA) to resolve enantiomers if racemization occurs during synthesis .

Addressing Data Contradictions Q: How should discrepancies in biological or physicochemical data be resolved? A:

- Reproducibility Checks: Validate protocols across independent labs, ensuring consistent reagent sources (e.g., bromophenylboronic acid purity) .

- Environmental Controls: Monitor lab conditions (humidity, light exposure) that may degrade the compound’s hydroxyl group .

- Meta-Analysis: Compare data with structurally analogous compounds (e.g., 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.